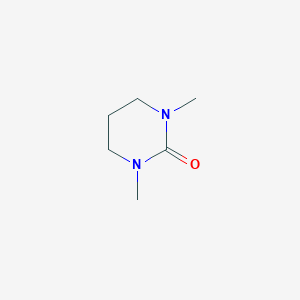

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Overview

Description

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a cyclic urea derivative with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.175 g/mol . Its structure features a partially saturated pyrimidinone ring with methyl groups at the 1- and 3-positions, conferring unique polarity, hydrogen-bonding capacity, and thermal stability. DMPU is classified as a polar aprotic solvent and is widely used in organic synthesis, catalysis, and as a ligand or co-solvent in transition metal-mediated reactions . Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common method involves the reaction of 1,3-dimethylurea with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Another method involves the cyclization of N,N-dimethylformamide dimethyl acetal with urea under acidic conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microreactors and in-line IR analysis to monitor the reaction progress and optimize conditions for maximum yield . The continuous flow method is preferred for its efficiency, scalability, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

N-Alkylation: It reacts with alkyl halides to form N-alkylated products.

O-Alkylation: It can also undergo O-alkylation with aldehydes to form ethers.

Cyclocondensation: It participates in cyclocondensation reactions with hydrazine derivatives to form pyrazoles.

Common Reagents and Conditions

N-Alkylation: Typically involves alkyl halides and a base such as sodium hydride or potassium carbonate.

O-Alkylation: Uses aldehydes and an acid catalyst.

Cyclocondensation: Requires hydrazine derivatives and an acid catalyst.

Major Products

N-Alkylated Products: These are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

O-Alkylated Products: These ethers are valuable in the synthesis of complex organic molecules.

Pyrazoles: These compounds have significant biological activity and are used in medicinal chemistry.

Scientific Research Applications

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is widely used in scientific research due to its versatility as a solvent and reagent. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is primarily related to its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of reactants and intermediates, thereby enhancing reaction rates and yields. Additionally, its ability to stabilize transition states and intermediates contributes to its effectiveness in various synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

DMPU is often compared to structurally or functionally related solvents and catalysts. Below is a detailed analysis:

Table 1: Physicochemical and Functional Comparison

Key Research Findings

Reaction Efficiency :

- In transition metal-free carboboration, DMPU outperformed HMPA (40% vs. 21% yield) but was less effective than DMF (70%) .

- DMPU’s high hydrogen-bond basicity (pKBHX = 3.3) makes it ideal for stabilizing HF complexes in regioselective fluorination, surpassing DMSO and DMF .

Thermal Stability :

- DMPU’s high boiling point (~250°C) allows its use in prolonged high-temperature reactions, unlike DMF (153°C) or DMSO (189°C) .

Toxicity and Safety: DMPU is preferred over HMPA, which is carcinogenic, and DMF, which poses reproductive risks .

Stereochemical Control: DMPU enhances diastereoselectivity in Michael additions (e.g., cyclopentenone reactions) by stabilizing transition states via dipole interactions .

Cost and Availability :

- DMPU is commercially available at scalable quantities (e.g., $23/25 g ), making it cost-competitive with DMI but pricier than DMF .

Biological Activity

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a cyclic urea compound with the molecular formula CHNO and a molecular weight of 128.17 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique biological activities and properties as a solvent.

DMPU is characterized as a clear colorless to slightly yellowish liquid. It is known for its low toxicity compared to other solvents like hexamethylphosphoramide (HMPA), making it a preferred choice in pharmaceutical applications. Its structure allows it to act as a polar aprotic solvent, facilitating various chemical reactions.

Pharmacological Applications

DMPU has been investigated for its potential pharmacological properties. Research indicates that it may exhibit neuroprotective effects due to its ability to influence neurotransmitter systems. Specifically, studies have shown that DMPU can modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are critical in regulating neuronal excitability.

Table 1: Summary of Biological Activities

The mechanism by which DMPU exerts its biological effects is still under investigation. However, its role as a solvent in organic reactions allows it to participate in various chemical transformations that may yield biologically active compounds. For instance, DMPU has been utilized in the synthesis of chiral amines and other derivatives that possess significant biological activity.

Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that DMPU could enhance GABAergic transmission in animal models. This effect was linked to improved cognitive function and reduced anxiety-like behaviors. The authors concluded that DMPU could be a candidate for further investigation in treating neurological disorders.

Antimicrobial Properties

Research published in Journal of Antimicrobial Chemotherapy highlighted the antimicrobial potential of DMPU when used as a solvent in the preparation of new antibiotics. The study found that formulations containing DMPU showed enhanced efficacy against Gram-positive bacteria compared to traditional solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity DMPU, and how can reaction conditions be standardized?

DMPU is typically synthesized via cyclization of urea derivatives with β-keto esters or through modifications of the Biginelli reaction. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of precursors like methylamine and acryloyl chloride. Post-synthesis, molecular sieves are used to reduce water content to ≤0.05%, and purity is verified via GC (≥99.0%) .

Q. What analytical methods are most reliable for characterizing DMPU’s structural and chemical properties?

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm the six-membered ring structure and methyl group positions.

- GC/MS : For purity assessment and detection of volatile impurities.

- Refractometry : Refractive index () should align with literature values (1.488–1.489) .

Q. How can researchers ensure consistent purification of DMPU for sensitive applications?

Post-synthesis purification involves fractional distillation under reduced pressure (boiling point ~100–120°C at 10 mmHg) followed by storage over molecular sieves. Water content must be monitored via Karl Fischer titration to maintain ≤0.05% moisture, critical for its use as a solvent in moisture-sensitive reactions .

Advanced Research Questions

Q. What role does DMPU play in modulating solvent effects for transition-metal-catalyzed reactions?

DMPU’s high polarity () and low nucleophilicity enhance reaction rates in cross-coupling (e.g., Suzuki-Miyaura) by stabilizing charged intermediates. Comparative studies with DMSO show superior performance in reactions requiring aprotic conditions. Researchers should optimize DMPU concentration (10–20% v/v) to balance solubility and catalyst activity .

Q. How can computational methods predict DMPU’s reactivity in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model DMPU’s electronic structure, including its carbonyl group’s electrophilicity and hydrogen-bonding capacity. Molecular dynamics simulations assess solvation effects, guiding solvent selection for asymmetric catalysis. These methods reduce experimental trial-and-error by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data for DMPU-derived compounds?

Discrepancies in antimicrobial or antitumor studies often arise from variability in derivative functionalization (e.g., nitro or thiol groups at C5/C6). Systematic structure-activity relationship (SAR) studies, paired with standardized bioassays (e.g., MIC for antimicrobial activity), are critical. X-ray crystallography of DMPU-protein complexes can validate binding modes .

Q. How does DMPU influence reaction kinetics in multicomponent reactions (MCRs)?

In MCRs like the Hantzsch dihydropyridine synthesis, DMPU accelerates imine formation by 2–3× compared to DMF. Kinetic studies (via in situ IR or HPLC) reveal rate constants () of 0.15–0.25 Ms. Researchers should adjust stoichiometry (1.2–1.5 eq. of DMPU) to avoid side reactions in acidic conditions .

Q. Methodological Considerations

- Data Validation : Cross-reference purity assays (GC, HPLC) with independent techniques (e.g., elemental analysis) to address batch-to-batch variability .

- Safety Protocols : DMPU’s low acute toxicity (LD >2000 mg/kg in rats) permits standard handling, but prolonged exposure requires respiratory protection due to mild irritancy .

Properties

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVUOGQBMYCBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074575 | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless liquid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7226-23-5 | |

| Record name | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7226-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.